molecular formula C30H22O4 B14278906 Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis- CAS No. 135879-38-8

Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-

Cat. No.: B14278906
CAS No.: 135879-38-8
M. Wt: 446.5 g/mol
InChI Key: DGZQUKCYNXCIEY-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis-: is a complex organic compound with the molecular formula C30H22O4 . This compound is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, linked to benzaldehyde groups through methyleneoxy bridges. The structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis- typically involves the reaction of 9,10-dihydroxyanthracene with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C, to facilitate the formation of the methyleneoxy bridges.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene core, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

    Oxidation: Formation of anthracene-9,10-dicarboxylic acid derivatives.

    Reduction: Formation of anthracene-9,10-dimethanol derivatives.

    Substitution: Formation of halogenated or nitrated anthracene derivatives.

Scientific Research Applications

Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis- is unique due to its specific structure, which combines the properties of benzaldehyde and anthracene. This combination imparts distinct photophysical properties, making it valuable in fluorescence-based applications and advanced material development .

Properties

CAS No.

135879-38-8

Molecular Formula

C30H22O4

Molecular Weight

446.5 g/mol

IUPAC Name

2-[[10-[(2-formylphenoxy)methyl]anthracen-9-yl]methoxy]benzaldehyde

InChI

InChI=1S/C30H22O4/c31-17-21-9-1-7-15-29(21)33-19-27-23-11-3-5-13-25(23)28(26-14-6-4-12-24(26)27)20-34-30-16-8-2-10-22(30)18-32/h1-18H,19-20H2

InChI Key

DGZQUKCYNXCIEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=C3C=CC=CC3=C(C4=CC=CC=C42)COC5=CC=CC=C5C=O

Origin of Product

United States

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